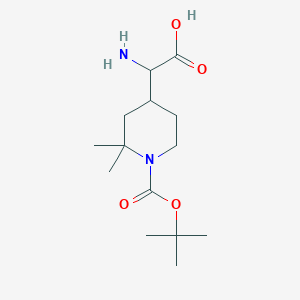

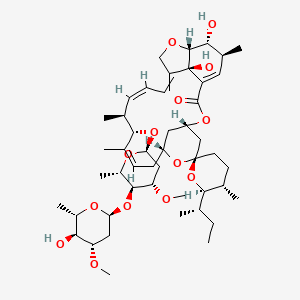

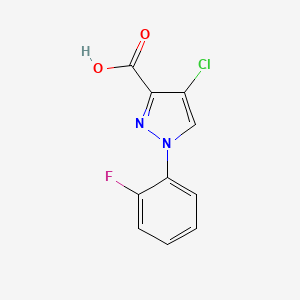

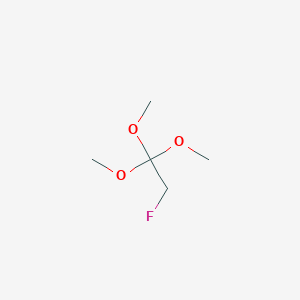

(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a” is a natural product belonging to the avermectin family. These compounds are derived from the soil bacterium Streptomyces avermitilis and have remarkable biological activities. Avermectins are widely used as antiparasitic agents in veterinary medicine and agriculture due to their potent anthelmintic and insecticidal properties.

Métodos De Preparación

Synthetic Routes: The synthesis of “(4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydroavermectin A1a” involves several steps. Key reactions include oxidative transformations, cyclizations, and glycosylation. The exact synthetic route may vary, but it typically starts from simpler precursors and proceeds through multiple chemical transformations.

Industrial Production: Industrial production of avermectins primarily relies on fermentation processes using S. avermitilis. The bacterium produces avermectins during its growth, and subsequent extraction and purification yield the desired compound. The fermentation process is optimized for high yield and purity.

Análisis De Reacciones Químicas

Reactions:

Oxidation: Avermectins undergo oxidation reactions to form various derivatives. For example, oxidative cleavage of the macrocyclic ring leads to different avermectin congeners.

Reduction: Reduction of specific functional groups modifies the compound’s properties.

Glycosylation: Avermectins contain sugar moieties (glycosides), which play a crucial role in their biological activity. Glycosylation reactions introduce these sugars.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Glycosylation: Glycosyl donors (e.g., glycosyl halides) and Lewis acids (e.g., BF₃·Et₂O).

Aplicaciones Científicas De Investigación

Chemistry:

- Avermectins serve as valuable synthetic targets for organic chemists due to their complex structures.

- They are used in studies related to natural product synthesis and methodology development.

- Avermectins are potent anthelmintics, effective against parasitic worms (nematodes) in animals.

- They also exhibit insecticidal activity against pests like mites and ticks.

- In medicine, they find applications in treating river blindness (onchocerciasis) and other neglected tropical diseases.

- Avermectins are essential in agriculture for pest control.

- They contribute to sustainable farming practices by reducing chemical pesticide use.

Mecanismo De Acción

The primary mechanism of action involves binding to glutamate-gated chloride channels in the nervous system of parasites. This leads to paralysis and death of the parasites. Avermectins do not significantly affect mammalian cells due to differences in receptor expression.

Comparación Con Compuestos Similares

Avermectins share structural similarities with other macrocyclic lactones, such as milbemycins and spinosad. their unique stereochemistry and glycosylation patterns distinguish them from these related compounds.

Propiedades

Fórmula molecular |

C48H74O14 |

|---|---|

Peso molecular |

875.1 g/mol |

Nombre IUPAC |

(4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,22S,24R)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-1(23),10,14,16-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28-31,33-34,36-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12-,27-15-,32-14?/t25-,26-,28-,29-,30-,31-,33+,34-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |

Clave InChI |

AZSRBVAPBFWEGT-SZAVLSPISA-N |

SMILES isomérico |

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4(C(=C[C@@H]([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)/C)C |

SMILES canónico |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(=CC(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(1-Amino-2,4-dicyanobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)phenyl)propanoic acid](/img/structure/B12945249.png)

![1H-IMidazole-4-ethanaminium, 2-[[(2S,3S)-3-amino-3-carboxy-2-hydroxypropyl]thio]-alpha-carboxy-N,N,N-trimethyl-, inner salt, (alphaS)-](/img/structure/B12945256.png)

![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B12945267.png)

![(S)-8-BEnzyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B12945308.png)

![7-Bromo-8-(1-hydroxycyclohexyl)-2-oxo-2H-selenopheno[3,2-h]chromene-3-carboxylic acid](/img/structure/B12945316.png)